molecular formula C15H16O7 B1668605 (+)-Catechin Hydrate CAS No. 225937-10-0

(+)-Catechin Hydrate

Cat. No.: B1668605
CAS No.: 225937-10-0
M. Wt: 308.28 g/mol
InChI Key: OFUMQWOJBVNKLR-NQQJLSKUSA-N
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Description

(+)-Catechin Hydrate is a naturally occurring flavonoid found in various plants, particularly in tea leaves, cocoa, and certain fruits. It is known for its antioxidant properties and has been studied extensively for its potential health benefits. The compound is a hydrate form of catechin, meaning it includes water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Catechin Hydrate can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials. The extracted catechin is then crystallized to form the hydrate.

In chemical synthesis, catechin can be produced through the condensation of phloroglucinol and resorcinol derivatives under acidic conditions. The reaction is followed by purification and crystallization to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant sources. The process includes:

    Harvesting: Collecting plant materials rich in catechin.

    Extraction: Using solvents to extract catechin from the plant material.

    Purification: Removing impurities through filtration and other purification techniques.

    Crystallization: Forming the hydrate by crystallizing the purified catechin.

Chemical Reactions Analysis

Types of Reactions

(+)-Catechin Hydrate undergoes various chemical reactions, including:

    Oxidation: Catechin can be oxidized to form quinones, which are reactive intermediates.

    Reduction: Reduction reactions can convert catechin into its dihydro form.

    Substitution: Catechin can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens can be used under acidic or basic conditions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields dihydrocatechin.

    Substitution: Forms various substituted catechin derivatives.

Scientific Research Applications

(+)-Catechin Hydrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study flavonoid chemistry and reactions.

    Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.

    Medicine: Studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

    Industry: Used in the food and beverage industry as a natural antioxidant and preservative.

Mechanism of Action

The mechanism of action of (+)-Catechin Hydrate involves its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues. It interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. The pathways involved include the modulation of signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Epicatechin: Another flavonoid with similar antioxidant properties.

    Quercetin: A flavonoid known for its anti-inflammatory and antioxidant effects.

    Kaempferol: A flavonoid with potential anticancer properties.

Uniqueness

(+)-Catechin Hydrate is unique due to its specific structure and hydration state, which can influence its solubility, stability, and bioavailability. Its distinct antioxidant properties and ability to interact with a wide range of molecular targets make it a valuable compound for various applications.

Properties

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUMQWOJBVNKLR-NQQJLSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007988
Record name (+)-Catechin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88191-48-4, 225937-10-0
Record name (+)-Catechin hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88191-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, monohydrate, (2R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Catechin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cianidanol hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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